Cas no 2228474-14-2 (1-2-(2-methoxy-6-methylpyridin-4-yl)ethylcyclopropan-1-amine)

1-2-(2-methoxy-6-methylpyridin-4-yl)ethylcyclopropan-1-amine structure
2228474-14-2 structure
商品名:1-2-(2-methoxy-6-methylpyridin-4-yl)ethylcyclopropan-1-amine
CAS番号:2228474-14-2
MF:C12H18N2O
メガワット:206.284122943878
CID:6571319
PubChem ID:165702639

1-2-(2-methoxy-6-methylpyridin-4-yl)ethylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-2-(2-methoxy-6-methylpyridin-4-yl)ethylcyclopropan-1-amine
    • 2228474-14-2
    • EN300-1760782
    • 1-[2-(2-methoxy-6-methylpyridin-4-yl)ethyl]cyclopropan-1-amine
    • インチ: 1S/C12H18N2O/c1-9-7-10(8-11(14-9)15-2)3-4-12(13)5-6-12/h7-8H,3-6,13H2,1-2H3
    • InChIKey: AYAFQLYEXZYFQB-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1=CC(=CC(C)=N1)CCC1(CC1)N

計算された属性

  • せいみつぶんしりょう: 206.141913202g/mol
  • どういたいしつりょう: 206.141913202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 216
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 48.1Ų

1-2-(2-methoxy-6-methylpyridin-4-yl)ethylcyclopropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1760782-0.05g
1-[2-(2-methoxy-6-methylpyridin-4-yl)ethyl]cyclopropan-1-amine
2228474-14-2
0.05g
$1368.0 2023-09-20
Enamine
EN300-1760782-0.5g
1-[2-(2-methoxy-6-methylpyridin-4-yl)ethyl]cyclopropan-1-amine
2228474-14-2
0.5g
$1563.0 2023-09-20
Enamine
EN300-1760782-2.5g
1-[2-(2-methoxy-6-methylpyridin-4-yl)ethyl]cyclopropan-1-amine
2228474-14-2
2.5g
$3191.0 2023-09-20
Enamine
EN300-1760782-5.0g
1-[2-(2-methoxy-6-methylpyridin-4-yl)ethyl]cyclopropan-1-amine
2228474-14-2
5g
$4722.0 2023-06-03
Enamine
EN300-1760782-0.1g
1-[2-(2-methoxy-6-methylpyridin-4-yl)ethyl]cyclopropan-1-amine
2228474-14-2
0.1g
$1433.0 2023-09-20
Enamine
EN300-1760782-5g
1-[2-(2-methoxy-6-methylpyridin-4-yl)ethyl]cyclopropan-1-amine
2228474-14-2
5g
$4722.0 2023-09-20
Enamine
EN300-1760782-10.0g
1-[2-(2-methoxy-6-methylpyridin-4-yl)ethyl]cyclopropan-1-amine
2228474-14-2
10g
$7004.0 2023-06-03
Enamine
EN300-1760782-1g
1-[2-(2-methoxy-6-methylpyridin-4-yl)ethyl]cyclopropan-1-amine
2228474-14-2
1g
$1629.0 2023-09-20
Enamine
EN300-1760782-0.25g
1-[2-(2-methoxy-6-methylpyridin-4-yl)ethyl]cyclopropan-1-amine
2228474-14-2
0.25g
$1498.0 2023-09-20
Enamine
EN300-1760782-1.0g
1-[2-(2-methoxy-6-methylpyridin-4-yl)ethyl]cyclopropan-1-amine
2228474-14-2
1g
$1629.0 2023-06-03

1-2-(2-methoxy-6-methylpyridin-4-yl)ethylcyclopropan-1-amine 関連文献

1-2-(2-methoxy-6-methylpyridin-4-yl)ethylcyclopropan-1-amineに関する追加情報

1-2-(2-Methoxy-6-Methylpyridin-4-Yl)Ethylcyclopropan-1-Amine: A Comprehensive Overview

The compound 1-2-(2-methoxy-6-methylpyridin-4-yl)ethylcyclopropan-1-amine, identified by the CAS number 2228474-14-2, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclopropane ring with a substituted pyridine moiety. The presence of the methoxy and methyl groups on the pyridine ring introduces interesting electronic and steric properties, making this compound a valuable subject for both academic research and industrial applications.

Recent studies have highlighted the importance of cyclopropane-containing compounds in drug discovery. The cyclopropane ring, known for its high strain energy, can act as a rigid structural element, enhancing the molecule's stability and bioavailability. In the case of 1-2-(2-methoxy-6-methylpyridin-4-yl)ethylcyclopropan-1-amine, this feature is particularly advantageous, as it allows for precise molecular interactions with biological targets. Researchers have explored its potential as a lead compound in the development of novel therapeutic agents, particularly in the areas of oncology and neurodegenerative diseases.

The substitution pattern on the pyridine ring plays a crucial role in determining the compound's reactivity and selectivity. The methoxy group at position 2 introduces electron-donating effects, which can influence the molecule's electronic environment and enhance its ability to participate in hydrogen bonding. Meanwhile, the methyl group at position 6 contributes to steric hindrance, potentially modulating the molecule's conformational flexibility. These features make 1-2-(2-methoxy-6-methylpyridin-4-yl)ethylcyclopropane a versatile building block for constructing more complex molecular architectures.

In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. The choice of synthetic route depends on the availability of starting materials and the desired regioselectivity. Recent advancements in catalytic asymmetric synthesis have opened new avenues for producing enantiomerically enriched samples of this compound, which are essential for studying its stereochemical properties and biological activity.

The biological evaluation of 1-2-(2-methoxy-6-methylpyridin-4-yel)ethylcyclopropane has revealed promising results in preclinical models. Studies have demonstrated its ability to modulate key cellular pathways involved in inflammation and apoptosis, suggesting its potential as an anti-inflammatory or anticancer agent. Furthermore, computational modeling has provided insights into its binding modes with various protein targets, paving the way for rational drug design.

In conclusion, 1-2-(2-methoxye6-methylpyridin-e4-yel)ethylcyclopropane, with its unique structural features and promising biological profile, represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. As research continues to uncover its full potential, this compound is likely to play an increasingly important role in both academic and industrial settings.

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